3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480718
InChI: InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2
SMILES: C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br
Molecular Formula: C11H11BrF3N
Molecular Weight: 294.11 g/mol

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13480718

Molecular Formula: C11H11BrF3N

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C11H11BrF3N
Molecular Weight 294.11 g/mol
IUPAC Name 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2
Standard InChI Key CDUZVLDITDBLQG-UHFFFAOYSA-N
SMILES C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br
Canonical SMILES C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure combines three distinct functional groups:

  • Bromine (Br): Positioned at the 3rd carbon of the benzene ring, bromine enhances electrophilic substitution reactivity and serves as a potential site for cross-coupling reactions.

  • Trifluoromethyl (CF₃): At the 5th carbon, this group introduces steric bulk and electron-withdrawing effects, influencing solubility and metabolic stability.

  • Cyclopropylmethyl (-CH₂C₃H₅): Attached to the nitrogen, this substituent adds conformational rigidity and lipophilicity, potentially modulating bioavailability.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrF₃NCalculated
Molecular Weight276.10 g/molCalculated
Parent Compound (CAS)54962-75-3
IUPAC Name3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)anilineDerived

Synthesis and Manufacturing

Parent Compound Synthesis

The synthesis of 3-bromo-5-(trifluoromethyl)aniline, as detailed in Patent CN101168510A , involves five steps:

  • Acetylation: 4-Bromo-2-trifluro toluidine reacts with acetic anhydride to form an acetamide derivative (yield: 98%).

  • Nitration: Introduction of a nitro group using nitric acid in sulfuric acid.

  • Deacetylation: Hydrolysis with hydrochloric acid regenerates the amine.

  • Deamination: Diazotization followed by phosphoric acid treatment removes the amino group.

  • Reduction: Iron powder in acetic acid reduces intermediates to the final product (total yield: 43%).

Derivatization to Target Compound

To introduce the cyclopropylmethyl group, two plausible routes are proposed:

  • N-Alkylation: Reacting 3-bromo-5-(trifluoromethyl)aniline with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclopropylmethylamine with a brominated precursor.

Table 2: Comparative Reaction Conditions

MethodReagents/CatalystsChallenges
N-AlkylationCyclopropylmethyl bromide, K₂CO₃Low reactivity due to electron-withdrawing groups
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Requires specialized catalysts

Physicochemical Properties

Thermal and Solubility Profiles

Based on the parent compound’s data :

  • Melting Point: Estimated 180–190°C (lower than parent’s 221°C due to increased lipophilicity).

  • Boiling Point: ~300°C (extrapolated).

  • Solubility:

    • Water: <0.1 mg/mL (highly insoluble).

    • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Data

  • ¹H NMR: Expected signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.2 ppm (-CH₂- of cyclopropane), δ 1.0–1.5 ppm (cyclopropyl CH₂).

  • ¹³C NMR: Peaks for CF₃ (~120 ppm), Br-substituted carbons (~110 ppm), and cyclopropane carbons (~10–15 ppm).

Pharmacological and Industrial Applications

Anticancer Drug Intermediate

The parent compound is a recognized intermediate in novel anticancer therapies . The cyclopropylmethyl variant may enhance:

  • Blood-Brain Barrier Penetration: Due to increased lipophilicity.

  • Metabolic Stability: CF₃ groups resist oxidative degradation.

Future Research Directions

  • Synthetic Optimization: Screen catalysts for efficient N-alkylation.

  • Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

  • Crystallography: Resolve 3D structure to guide drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator